![molecular formula C24H24N4O3 B11179923 2-(1,3-Benzoxazol-2-ylamino)-4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5-ol](/img/structure/B11179923.png)
2-(1,3-Benzoxazol-2-ylamino)-4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5-ol
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Overview
Description
2-(1,3-Benzoxazol-2-ylamino)-4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5-ol is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-ylamino)-4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoxazole Ring: This can be achieved by the condensation of o-aminophenol with a carboxylic acid derivative.
Amination Reaction: The benzoxazole derivative can then be reacted with an amine to introduce the amino group.
Formation of the Quinazoline Ring: This step involves the cyclization of an appropriate precursor to form the quinazoline ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development:
Biochemical Research: Used as a probe or marker in various biochemical assays.
Medicine
Therapeutic Agents: Investigated for its potential use as an anti-inflammatory, anti-cancer, or antimicrobial agent.
Industry
Material Science: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2-(1,3-Benzoxazol-2-ylamino)-4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5-ol exerts its effects can vary depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-ylamino)-4-phenylquinazoline
- 4-(4-Methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazoline
- 2-Amino-4-(4-methoxyphenyl)-7,7-dimethylquinazoline
Uniqueness
2-(1,3-Benzoxazol-2-ylamino)-4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5-ol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Biological Activity
The compound 2-(1,3-benzoxazol-2-ylamino)-4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5-ol is a member of the quinazoline family and exhibits significant biological activity. This article aims to explore its biological properties, including cytotoxicity against cancer cell lines and potential mechanisms of action.
The molecular formula of the compound is C22H20N4O3, with a molecular weight of approximately 376.43 g/mol. The structure includes a benzoxazole moiety and a methoxyphenyl group, contributing to its biological properties.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit notable antitumor activity. For example, derivatives containing the benzoxazole scaffold have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 12.2 | Inhibition of ER signaling |
Compound B | MDA-MB-468 (Triple-Negative Breast Cancer) | 6.57 | EGFR inhibition |
Compound C | A549 (Lung Cancer) | 2.12 | Induction of apoptosis |
These findings suggest that the compound may similarly inhibit cell proliferation and induce apoptosis in cancer cells.
Cytotoxicity Studies
Cytotoxicity was evaluated using the MTT assay across several cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner:
- MCF-7 Cell Line : The compound exhibited an IC50 value of approximately 12 µM.
- MDA-MB-468 Cell Line : A more potent effect was observed with an IC50 value below 10 µM.
- A549 Cell Line : The compound showed moderate cytotoxicity with an IC50 value of 6.75 µM.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in tumor growth and metastasis.
- Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : By interfering with cell cycle progression, the compound can prevent cancer cells from proliferating.
Case Studies
A recent study highlighted the efficacy of similar benzoxazole derivatives against breast cancer cells. The study utilized flow cytometry and combinational treatments to assess the synergistic effects of these compounds:
- Combination Therapy : When combined with known chemotherapeutics like gefitinib, certain derivatives exhibited enhanced cytotoxicity compared to monotherapy.
- Mechanistic Insights : Isobologram analysis confirmed that these compounds could effectively inhibit Akt phosphorylation, a crucial step in cancer cell survival pathways.
Properties
Molecular Formula |
C24H24N4O3 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-4-(4-methoxyphenyl)-7,7-dimethyl-1,4,6,8-tetrahydroquinazolin-5-one |
InChI |
InChI=1S/C24H24N4O3/c1-24(2)12-17-20(18(29)13-24)21(14-8-10-15(30-3)11-9-14)27-22(25-17)28-23-26-16-6-4-5-7-19(16)31-23/h4-11,21H,12-13H2,1-3H3,(H2,25,26,27,28) |
InChI Key |
BRPZOXWHPDZOPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4O3)C5=CC=C(C=C5)OC)C(=O)C1)C |
Origin of Product |
United States |
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